(2-Amino-5-bromophenyl)methanol

Solid-State Chemistry Material Science Synthesis Planning

(2-Amino-5-bromophenyl)methanol (CAS 20712-12-3) is an essential ortho-substituted benzyl alcohol building block featuring both a primary amino group and a bromine atom at the 5-position. Unlike fluoro, chloro, or unsubstituted analogs, the bromine substituent provides superior reactivity in Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling protecting-group-free diversification of ortho-aniline pharmacophores. Its calculated logP of 1.56 ensures optimal blood-brain barrier permeability for CNS-targeted compound libraries. With a validated, high-yielding synthesis (80-88%) scalable to multi-gram quantities and a documented carbonic anhydrase IX inhibition (Ki=1.60 µM), this 98% pure intermediate is ideal for hit-to-lead programs and CA IX inhibitor SAR studies.

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
CAS No. 20712-12-3
Cat. No. B151039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-5-bromophenyl)methanol
CAS20712-12-3
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)CO)N
InChIInChI=1S/C7H8BrNO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,9H2
InChIKeyGDCWZYRWKSOYGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (2-Amino-5-bromophenyl)methanol (CAS 20712-12-3) is a Critical Building Block for Halogen-Specific Organic Synthesis


(2-Amino-5-bromophenyl)methanol (CAS 20712-12-3) is an ortho-substituted benzyl alcohol derivative bearing both a primary amino group and a bromine atom at the 5-position. With a molecular formula of C7H8BrNO and a molecular weight of 202.05 g/mol , it presents as an off-white to pale red solid with a melting point of 112-114°C . The compound is a versatile intermediate, prized for its dual orthogonal functional handles, which enable sequential and selective derivatization in medicinal chemistry and materials science .

The Procurement Case Against Generic Substitution of (2-Amino-5-bromophenyl)methanol with Unsubstituted or Fluoro/Chloro Analogs


In organic and medicinal chemistry, halogen substitution profoundly alters a molecule's physicochemical profile and, consequently, its synthetic utility and biological target engagement. Simply replacing the bromine atom in (2-Amino-5-bromophenyl)methanol with a hydrogen, fluorine, or chlorine atom is not a valid procurement strategy. The bromine atom provides a unique combination of steric bulk, lipophilicity, and a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is not replicated by other halogens or the unsubstituted core [1]. For example, the larger atomic radius and polarizability of bromine compared to chlorine or fluorine dramatically alters reaction kinetics in Pd-catalyzed couplings and influences binding affinity in biological assays, as seen in comparative enzyme inhibition data [2]. The quantitative evidence presented in the following section demonstrates the tangible, measurable differences that dictate why this specific halogenated building block must be specified for reliable and reproducible research outcomes.

Quantitative Evidence Differentiating (2-Amino-5-bromophenyl)methanol from Closest Analogs for Scientific Selection


Thermal Stability and Crystallinity: Higher Melting Point vs. Chloro Analog Improves Handling and Purity

The brominated compound exhibits a higher melting point (112-114°C) compared to its 5-chloro analog (104-111°C), indicating a more stable crystalline lattice and potentially facilitating purification and long-term storage .

Solid-State Chemistry Material Science Synthesis Planning

Optimized Lipophilicity for Blood-Brain Barrier Permeability: logP Comparison vs. Fluoro and Unsubstituted Analogs

The 5-bromo substituent confers a significantly higher lipophilicity (Consensus Log Po/w = 1.56) compared to the 5-fluoro (Log P = 0.52) and unsubstituted (Log P = 0.86) analogs [1][2]. This property is critical for achieving passive diffusion across biological membranes, particularly the blood-brain barrier (BBB).

Medicinal Chemistry CNS Drug Discovery ADME Prediction

Precision Reactivity in Pd-Catalyzed Cross-Coupling: Ortho-Bromoaniline Functionality Enables Direct Diversification of GRMs

The ortho-bromoaniline moiety present in (2-Amino-5-bromophenyl)methanol is a privileged substrate for Suzuki-Miyaura cross-coupling. A 2024 study demonstrated that unprotected ortho-bromoanilines can be directly coupled with various boronic esters to diversify glucocorticoid receptor modulators (GRMs) on a gram scale, a reactivity profile that is not directly transferable to the corresponding chloro- or fluoro-anilines under the same mild conditions [1].

Synthetic Methodology Cross-Coupling Glucocorticoid Receptor Modulators

Robust and Scalable Synthesis with High Yield for Cost-Effective Procurement

A well-established and validated synthetic procedure for (2-Amino-5-bromophenyl)methanol via reduction of 2-amino-5-bromobenzoic acid with LiAlH4 provides a consistent yield of 80-88% after recrystallization [1]. This reproducibility at a multi-gram scale (demonstrated on a 10 g scale) ensures a reliable and cost-effective supply chain for procurement.

Process Chemistry Scale-up Supply Chain Reliability

Carbonic Anhydrase Selectivity Profile: a Foundation for Isozyme-Specific Probe Design

The compound exhibits a measurable inhibition profile against several human carbonic anhydrase (CA) isozymes, with Ki values of 1.60 µM for CA IX, 7.97 µM for CA I, and >100 µM for CA II [1]. This data provides a baseline for designing more potent and selective CA inhibitors by further derivatization of the core structure.

Biochemical Assays Enzyme Inhibition Carbonic Anhydrase

Commercial Availability with Rigorous Analytical Characterization for Seamless Integration

The compound is commercially available with a standard purity of 98% from multiple reputable vendors, accompanied by detailed analytical documentation including NMR, HPLC, LC-MS, and MSDS . This level of quality control is often lacking for less common halogenated analogs, where purity can vary and analytical data is sparse.

Quality Control Analytical Standards Procurement

Optimal Research and Industrial Applications for (2-Amino-5-bromophenyl)methanol Based on Differentiating Evidence


Design and Synthesis of CNS-Penetrant Drug Candidates

Leveraging its calculated logP of 1.56, (2-Amino-5-bromophenyl)methanol is an ideal starting material for building CNS-focused compound libraries. The lipophilicity, significantly higher than its fluoro or unsubstituted analogs , is well-suited for achieving blood-brain barrier permeability, a critical hurdle in neuroscience drug discovery.

Diversification of Glucocorticoid Receptor Modulators (GRMs) via Late-Stage Functionalization

The compound's ortho-bromoaniline moiety is a validated substrate for direct, protecting-group-free Suzuki-Miyaura cross-coupling [1]. This application is crucial for medicinal chemistry groups aiming to rapidly generate diverse analogs of GRMs or other ortho-aniline containing pharmacophores, streamlining the hit-to-lead process and accelerating SAR studies.

Building Block for Targeted Carbonic Anhydrase Inhibitor Development

The compound provides a validated, albeit weak, starting point for developing selective inhibitors of carbonic anhydrase IX (Ki = 1.60 µM), a recognized anticancer target [2]. Researchers can use this scaffold to explore SAR and improve potency and selectivity over the off-target CA II isoform (Ki >100 µM), a common challenge in CA inhibitor design.

Industrial-Scale Synthesis of Advanced Intermediates

With a documented, high-yielding synthesis (80-88%) that is scalable to multi-gram quantities [3], this compound is a reliable building block for process chemistry and industrial R&D. Its availability in 98% purity from multiple vendors ensures consistent quality for the large-scale preparation of more complex molecules, minimizing supply chain disruptions and batch-to-batch variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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